5,6-Dihydro-5-azacytidine hydrochloride
Descripción general
Descripción
5,6-Dihydro-5-azacytidine hydrochloride, also known as NSC 26480, is a nucleoside analog . It is an analog of 5-Azacytidine and is known to inhibit DNA methylation, showing antitumor effects .
Synthesis Analysis
The synthesis of 5,6-Dihydro-5-azacytidine has been reported to exhibit antitumor activity for murine leukemia systems L1210 and P388 when administered as an injectable . The antitumor activity is comparable to the parent compound, 5-Azacytidine .Molecular Structure Analysis
The molecular formula of 5,6-Dihydro-5-azacytidine hydrochloride is C8H14N4O5.ClH . The molecular weight is 282.682 . The molecular structure of the parent compound, 5,6-Dihydro-5-azacytidine, is C8H14N4O5 with a molecular weight of 246.22 .Chemical Reactions Analysis
5,6-Dihydro-5-azacytidine is an amine and an alcohol. Amines are chemical bases that neutralize acids to form salts plus water. These acid-base reactions are exothermic . It is water-soluble, and solutions in water are stable for less than 2 hours .Physical And Chemical Properties Analysis
5,6-Dihydro-5-azacytidine is a white powder . It is water-soluble, and solutions in water are stable for less than 2 hours . It should be protected from exposure to light and stored in a refrigerator .Aplicaciones Científicas De Investigación
Cytostatic Activity and Mechanism
5,6-Dihydro-5-azacytidine hydrochloride exhibits notable cytostatic activity. Studies have shown its effectiveness against mouse leukemic L1210 cells in culture, although higher concentrations are needed compared to its parent drug, 5-azacytidine (Voytek et al., 1977). Furthermore, the addition of nucleosides like cytidine or uridine can impact the drug's cytostatic action. The compound is also involved in phosphorylation and deamination processes, with a different affinity for cytidine deaminase compared to 5-azacytidine.
Impact on Fetal Hemoglobin Gene Activation
5,6-Dihydro-5-azacytidine has been found to induce fetal hemoglobin synthesis, as observed in a Phase II study focused on bronchogenic carcinoma (Carr et al., 1987). This induction of fetal hemoglobin occurred without significant anemia, highlighting a distinct biological activity of the compound.
Chemotherapy Research
5,6-Dihydro-5-azacytidine hydrochloride is explored for its potential in chemotherapy. Research has delved into its antineoplastic activity and its role in inhibiting DNA methylation and altering gene expression (Krečmerová & Otmar, 2012). This includes its application in various cancer types and potential in modulating gene activity, especially in the context of epigenetic effects.
Effects on Nuclear RNA
5,6-Dihydro-5-azacytidine has been shown to affect the synthesis and methylation of low molecular weight nuclear RNA in L1210 cells, with potential implications for its mechanism of action in cancer therapy (Glazer & Hartman, 1980).
Pharmacokinetic Studies
Pharmacokinetic studies of 5,6-Dihydro-5-azacytidine have provided insights into its administration and associated toxicities, especially in cancer treatment. It was found that the compound, when administered via prolonged i.v. infusion, avoids acute toxicities associated with bolus administration of 5-azacytidine (Curt et al., 1985).
Mecanismo De Acción
5,6-Dihydro-5-azacytidine shares the facilitated transport system for cytidine for entry into cells and must be phosphorylated to exert cytotoxic effects . As an analogue of cytidine, it is able to incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation .
Safety and Hazards
5,6-Dihydro-5-azacytidine is probably combustible . If you spill this chemical, you should dampen the solid spill material with water, then transfer the dampened material to a suitable container . It is recommended to wear a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge when handling this chemical .
Direcciones Futuras
Modulating the epigenome has long been considered a potential opportunity for therapeutic intervention in numerous disease areas with several approved therapies marketed, primarily for cancer . Novel therapeutic modalities leveraging epigenetics and epigenomics with increased precision are well positioned to advance the field and treat patients across disease areas in the coming years .
Propiedades
IUPAC Name |
6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O5.ClH/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H/t3-,4-,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFRLYAOBSTHHU-MVNLRXSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N=C(NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62488-57-7 (Parent) | |
Record name | Dihydro-5-azacytidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Borate buffer > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol 1 - 3 (mg/mL), McOH 5 - 10 (mg/mL), CHCl < 1 (mg/mL) | |
Record name | DIHYDRO -5- AZACYTIDINE HYDROCHLORIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/264880%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
5,6-Dihydro-5-azacytidine hydrochloride | |
CAS RN |
62402-31-7 | |
Record name | Dihydro-5-azacytidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-DIHYDRO-5-AZACYTIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5S1BS78J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.